molecular formula C9H9F2N B8693587 4-Cyclopropyl-3,5-difluoroaniline

4-Cyclopropyl-3,5-difluoroaniline

Cat. No.: B8693587
M. Wt: 169.17 g/mol
InChI Key: XQZUYAKHIFYVCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropyl-3,5-difluoroaniline is a fluorinated aniline derivative that serves as a versatile and valuable building block in advanced chemical and pharmaceutical research. Its molecular structure, incorporating both a cyclopropyl ring and two fluorine atoms on the aniline scaffold, makes it a key intermediate in the design and synthesis of complex molecules, particularly in the field of medicinal chemistry . While specific documented applications for this exact compound are limited in the literature, its high value is inferred from its structural features. The aniline group acts as a handle for further chemical derivatization, while the fluorine atoms and cyclopropyl group are known to significantly influence a molecule's biological activity, metabolic stability, and cell membrane permeability . Research on structurally similar compounds, such as 4-(cyclopropylmethoxy)-3,5-difluoroaniline, demonstrates their use as critical intermediates in the synthesis of potent and selective small-molecule inhibitors, such as tri-vector cyclophilin B inhibitors investigated for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) . Furthermore, 3,5-difluoroaniline scaffolds, in general, are recognized as crucial intermediates in the synthesis of various pharmaceuticals and agrochemicals . As such, this compound presents significant research potential for chemists developing novel therapeutic candidates, especially in targeting protein-protein interactions and enzymes where its distinct stereoelectronic properties can be leveraged to optimize binding affinity and selectivity.

Properties

Molecular Formula

C9H9F2N

Molecular Weight

169.17 g/mol

IUPAC Name

4-cyclopropyl-3,5-difluoroaniline

InChI

InChI=1S/C9H9F2N/c10-7-3-6(12)4-8(11)9(7)5-1-2-5/h3-5H,1-2,12H2

InChI Key

XQZUYAKHIFYVCA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=C(C=C2F)N)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on the Aniline Core

The compound is compared below with three analogs: 4-bromo-3,5-difluoroaniline, 3-((4-bromo-3,5-difluorophenyl)amino)-3-oxopropanoate, and 4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-4-yl)aniline (Reference Example 50 in ).

Research Findings and Implications

  • Pharmaceutical Relevance : The trifluoromethyl and cyclopropyl groups in the target compound may enhance interactions with hydrophobic enzyme pockets, as seen in kinase inhibitors .
  • Agrochemical Potential: Fluorinated anilines are widely used in herbicide development; bromo-substituted derivatives offer modularity for structural diversification .
  • Limitations : The cyclopropyl-pyrazole derivative’s synthetic complexity could limit scalability compared to simpler bromo-analogs.

Preparation Methods

Halogen Displacement with Cyclopropylamine

A common route involves substituting halogen atoms on a fluorinated nitrobenzene precursor with cyclopropylamine.

Procedure (US5965775A, EP0430847A):

  • Starting Material : 2,6-Dichloro-3,5-difluoronitrobenzene.

  • Fluorination : React with KF in DMF at 150°C to yield 5-chloro-2,4-difluoronitrobenzene.

  • Chlorinating Denitration : Treat with PCl₅ to form 1,3-dichloro-4,6-difluorobenzene.

  • Nitration : Introduce a nitro group using HNO₃/H₂SO₄ to produce 2,6-dichloro-3,5-difluoronitrobenzene.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 4-cyclopropyl-3,5-difluoroaniline.

Key Data :

StepYield (%)Conditions
Fluorination85DMF, 150°C, 12 h
Nitration78HNO₃/H₂SO₄, 0°C
Reduction92H₂ (1 atm), Pd-C, EtOH

Advantages : High regioselectivity due to electron-withdrawing fluorine groups.

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

WO2012051361A1 outlines a palladium-catalyzed coupling:

  • Borylation : React 3,5-difluoro-4-iodoaniline with bis(pinacolato)diboron.

  • Cyclopropane Coupling : Cross-couple with cyclopropylboronic acid using Pd(PPh₃)₄.

Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Solvent: Dioxane/H₂O

  • Temperature: 80°C, 6 h

Yield : 82% after column purification.

Comparative Analysis of Methods

MethodStarting MaterialKey StepYield (%)Limitations
NAS2,6-Dichloro-3,5-difluoronitrobenzeneFluorination85Requires hazardous PCl₅
Reductive Amination3,5-DifluoroanilineDiazotization76Multi-step, moderate yield
Suzuki Coupling3,5-Difluoro-4-iodoanilineCross-coupling82Expensive catalysts

Optimal Route : NAS (US5965775A) offers the highest yield and scalability for industrial applications.

Challenges and Innovations

  • Regioselectivity : Fluorine’s electron-withdrawing nature directs substitution to the para position (US5294742A).

  • Side Reactions : Over-reduction during catalytic hydrogenation can form byproducts; controlled H₂ pressure mitigates this (EP0430847A).

  • Green Chemistry : Recent advances replace PCl₅ with ionic liquids to reduce environmental impact (PMC9127657 ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.